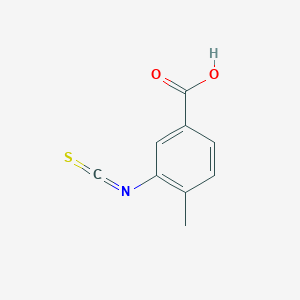

3-Isothiocyanato-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanato-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODZMBNYZGYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isothiocyanato 4 Methylbenzoic Acid

Historical and Contemporary Approaches to Aryl Isothiocyanate Synthesis

The synthesis of isothiocyanates has been a subject of extensive research for over a century. nih.gov Historically, a common method involved the reaction of primary amines with highly toxic reagents like thiophosgene (B130339) in the presence of a base. nih.govmdpi.com While effective, the hazardous nature of thiophosgene has driven the development of safer and more versatile alternatives.

Contemporary methods predominantly favor the use of carbon disulfide (CS2) as the thiocarbonyl source. chemrxiv.orgrsc.org These modern approaches typically proceed through the formation of a dithiocarbamate (B8719985) salt intermediate from a primary amine, which is then decomposed to yield the isothiocyanate. nih.govchemrxiv.org A wide array of desulfurization agents has been developed for this purpose, offering improved yields, milder reaction conditions, and broader substrate scope. mdpi.comchemrxiv.org Other advanced strategies include the tandem Staudinger/aza-Wittig reactions of azides with triphenylphosphine and CS2, and the direct sulfuration of isocyanides using elemental sulfur. mdpi.commdpi.comnih.gov

Conversion from 3-Amino-4-methylbenzoic Acid Precursors

The most direct and widely applied route to 3-Isothiocyanato-4-methylbenzoic acid begins with its corresponding primary amine, 3-Amino-4-methylbenzoic acid. This precursor allows for the straightforward formation of the isothiocyanate functionality through several reliable protocols.

This is the most common and practical approach for synthesizing aryl isothiocyanates from primary amines. The process occurs in two main steps:

Formation of a Dithiocarbamate Salt : 3-Amino-4-methylbenzoic acid reacts with carbon disulfide in the presence of a base, such as triethylamine (Et3N) or sodium hydroxide, to form an intermediate dithiocarbamate salt. organic-chemistry.orgresearchgate.net

Decomposition of the Dithiocarbamate : The salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct and formation of the isothiocyanate. nih.govchemrxiv.org

A variety of reagents can be used to decompose the dithiocarbamate intermediate, each with its own advantages. For example, ethyl chloroformate is a classic reagent used for this transformation. orgsyn.org Tosyl chloride is another effective agent that allows for the in-situ generation of the dithiocarbamate salt, followed by rapid decomposition to the isothiocyanate in high yields. nih.govorganic-chemistry.org

Table 1: Common Reagents for Dithiocarbamate Decomposition

| Reagent | Typical Conditions | Advantages |

| Ethyl Chloroformate | Aqueous or biphasic medium | Well-established, good yields. orgsyn.org |

| Tosyl Chloride | Organic solvent (e.g., CH2Cl2), triethylamine | Fast reaction times (often <30 min), high yields (75-97%). nih.govorganic-chemistry.org |

| Iodine | Biphasic system (e.g., water/ethyl acetate), NaHCO3 | Environmentally benign, mild conditions, short reaction times. tandfonline.com |

| Hydrogen Peroxide | Aqueous solution | "Green" reagent, suitable for non-chiral synthesis. nih.gov |

| Propane phosphonic acid anhydride (T3P®) | One-pot reaction from the amine | Efficient desulfurating agent. organic-chemistry.org |

An alternative strategy involves the formation of a thiourea (B124793) derivative, which can subsequently undergo cyclization or elimination to yield the desired isothiocyanate. For instance, a primary amine can react with an imidoyl isothiocyanate to form a thiourea intermediate. arkat-usa.org This intermediate can then undergo intramolecular cyclization and rearrangement. While more complex, this route can be useful in the synthesis of more elaborate molecules where the thiourea itself is a key intermediate for building heterocyclic systems. arkat-usa.org The reaction of a primary amine with a precursor like phenyl chlorothionoformate also proceeds through a thiocarbamate intermediate, which can be isolated or generated in situ before elimination to the isothiocyanate. organic-chemistry.org

Advanced Synthetic Strategies for Isothiocyanate Functionality

Beyond the standard conversion of amines, other advanced methods have been developed that offer alternative pathways to the isothiocyanate group.

The critical step in the carbon disulfide method is the desulfurization of the dithiocarbamate salt. The choice of reagent can significantly impact the reaction's efficiency, yield, and environmental footprint. nih.govchemrxiv.org Modern chemistry has focused on developing milder and more efficient desulfurizing agents to avoid the harsh conditions or toxic reagents of older methods.

Peptide coupling reagents, such as DCC (N,N'-Dicyclohexylcarbodiimide), have been employed as desulfurating agents. mdpi.com Di-tert-butyl dicarbonate (Boc2O) is another effective reagent that produces volatile byproducts (CO2, COS, tert-butanol), simplifying the workup procedure to a simple evaporation. cbijournal.com The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has also been reported as a novel desulfurization agent, particularly effective under microwave-assisted conditions. nih.govresearchgate.net

Table 2: Comparison of Selected Desulfurization Strategies

| Method/Reagent | Key Features | Substrate Scope |

| Tosyl Chloride | In-situ dithiocarbamate formation, rapid decomposition. nih.govorganic-chemistry.org | Broad (alkyl and aryl amines). organic-chemistry.org |

| Iodine/NaHCO3 | Mild, cost-effective, environmentally friendly biphasic system. tandfonline.com | Arylamines with electron-withdrawing groups give excellent yields. tandfonline.com |

| Di-tert-butyl dicarbonate (Boc2O) | Volatile byproducts, clean workup via evaporation. cbijournal.com | Alkyl and aryl amines. cbijournal.com |

| DMT/NMM/TsO⁻ | Effective with microwave assistance, high yields in short times. researchgate.net | Aliphatic and aromatic amines. researchgate.net |

Aryl isothiocyanates can also be synthesized via nucleophilic aromatic substitution (SNAr) reactions. This approach requires an aryl precursor that is "activated" towards nucleophilic attack, typically by having strong electron-withdrawing groups positioned ortho or para to a leaving group (e.g., a halogen).

In this context, a derivative such as 3-fluoro-4-methylbenzoic acid or 3-chloro-4-methylbenzoic acid (if appropriately activated by other substituents not present in the target molecule) could react with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). The reaction usually produces a mixture of the kinetic product (aryl thiocyanate, Ar-SCN) and the thermodynamically more stable isothiocyanate product (Ar-NCS). Elevated temperatures are often required to favor the formation of the isothiocyanate isomer. chemrxiv.org This method is generally less common for this specific target compound compared to the amine-based routes but represents a valid synthetic alternative in the broader field of aryl isothiocyanate chemistry. chemrxiv.org

One-Pot Multicomponent Reactions in Isothiocyanate Synthesis

A prevalent one-pot method for the synthesis of aryl isothiocyanates from primary amines involves the in situ generation of a dithiocarbamate salt, which is then desulfurized to form the isothiocyanate. beilstein-journals.orgorganic-chemistry.orgnih.gov This process typically begins with the reaction of the primary amine, in this case, 3-Amino-4-methylbenzoic acid, with carbon disulfide (CS₂) in the presence of a base. nbinno.comorganic-chemistry.org The resulting dithiocarbamate intermediate is subsequently treated with a desulfurizing agent to facilitate the elimination of a sulfur-containing byproduct and formation of the isothiocyanate. nbinno.comnih.gov

Several desulfurizing agents have been employed in these one-pot syntheses. For instance, the use of cyanuric chloride in an aqueous-organic biphasic system has been shown to be effective for a broad range of primary amines, including those with electron-deficient aromatic rings. beilstein-journals.orgnih.govcbijournal.com This method is advantageous due to its operational simplicity and the use of relatively inexpensive and stable reagents. beilstein-journals.orgnih.gov Another approach utilizes tosyl chloride to mediate the decomposition of the in situ formed dithiocarbamate salt. organic-chemistry.org

The choice of base and solvent is crucial for the success of these one-pot reactions. Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃). ciac.jl.cnnbinno.com The reaction can be performed in various solvents, including dichloromethane (DCM) and toluene, and in some cases, under aqueous conditions, which aligns with the principles of green chemistry. ciac.jl.cnbeilstein-journals.orgnbinno.comnih.gov

Table 1: Examples of One-Pot Syntheses of Aryl Isothiocyanates

| Starting Amine | Reagents | Conditions | Yield (%) |

| Aniline | CS₂, K₂CO₃, Cyanuric Chloride | H₂O/CH₂Cl₂, 0 °C to rt | 98 |

| 4-Fluoroaniline | CS₂, K₂CO₃, Cyanuric Chloride | H₂O/DMF/CH₂Cl₂, 40 °C | 94 |

| Phenethylamine | CS₂, Et₃N, DMT/NMM/TsO⁻ | DCM, MW, 90 °C | 90 |

| Aniline | CS₂, Et₃N, Tosyl Chloride | CH₂Cl₂, rt | 92 |

This table presents data from analogous reactions and serves as a reference for the potential synthesis of this compound.

Methodological Advancements in Reaction Conditions and Catalysis

Recent advancements in the synthesis of isothiocyanates have focused on the development of milder reaction conditions and the use of catalysts to improve efficiency and substrate scope. These developments are directly applicable to the synthesis of this compound.

Catalytic methods for the sulfurization of isocyanides to isothiocyanates represent a significant advancement. While this approach requires the corresponding isocyanide precursor, it offers an alternative to the more common amine-based routes. Catalysts such as selenium, tellurium, molybdenum, and rhodium have been shown to facilitate this transformation under milder conditions than uncatalyzed reactions. nih.govmdpi.com For instance, amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of isocyanides with elemental sulfur. nih.gov

Visible-light photocatalysis has emerged as a green and efficient method for isothiocyanate synthesis from primary amines and carbon disulfide. organic-chemistry.org This approach often utilizes an organic dye, such as Rose Bengal, as the photocatalyst under mild, metal-free conditions. organic-chemistry.org The reaction proceeds through the formation of a dithiocarbamate intermediate, followed by a single-electron transfer process. organic-chemistry.org This method is notable for its broad substrate compatibility and environmental friendliness. organic-chemistry.org

Electrochemical methods also offer a practical and mild alternative for the preparation of isothiocyanates from amines and carbon disulfide without the need for toxic and expensive reagents. organic-chemistry.org

Furthermore, advancements in desulfurization reagents have led to more efficient syntheses. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (DMT-MM) derived reagents like DMT/NMM/TsO⁻ have been developed as effective desulfurizing agents, particularly in microwave-assisted syntheses. nih.govresearchgate.net

Table 2: Modern Catalytic and Reaction Condition Advancements for Isothiocyanate Synthesis

| Method | Catalyst/Reagent | Key Features |

| Amine-catalyzed sulfurization | DBU | Catalytic amounts of amine base, milder conditions (40 °C) |

| Visible-light photocatalysis | Rose Bengal | Metal-free, green LED light, mild conditions |

| Electrochemical synthesis | - | Reagent-free, mild conditions |

| Microwave-assisted synthesis | DMT/NMM/TsO⁻ | Rapid reaction times, high yields |

This table highlights advanced methodologies applicable to the synthesis of complex isothiocyanates.

Optimization of Synthetic Yields and Purity Profiles

The optimization of reaction parameters is critical for achieving high yields and purity of the final isothiocyanate product. nbinno.com For the synthesis of this compound, several factors would need to be carefully controlled.

Stoichiometry of Reagents: The molar ratio of the starting amine, carbon disulfide, base, and desulfurizing agent significantly impacts the reaction outcome. An excess of carbon disulfide and base is often used to ensure complete formation of the dithiocarbamate intermediate. ciac.jl.cn However, the amount of the desulfurizing agent needs to be carefully optimized to avoid side reactions and ensure complete conversion. nih.gov

Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the specific reagents and substrates used. For instance, the formation of the dithiocarbamate salt is often carried out at room temperature or below, while the desulfurization step may require heating or microwave irradiation to proceed efficiently. ciac.jl.cnnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time. beilstein-journals.org

Solvent Selection: The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting reaction rates and yields. nbinno.com For aryl isothiocyanates with polar functional groups like a carboxylic acid, a mixture of solvents or the use of co-solvents such as dimethylformamide (DMF) in aqueous systems might be necessary to ensure homogeneity. beilstein-journals.org More sustainable solvents like Cyrene™ or γ-butyrolactone (GBL) are also being explored. nih.gov

Purification Techniques: The purity of the final product is paramount. Purification of isothiocyanates is typically achieved through column chromatography. nih.govnih.gov Optimization of the chromatographic conditions, including the choice of stationary phase and eluent system, is essential to remove unreacted starting materials and byproducts. nih.gov Recrystallization can also be an effective method for purifying solid isothiocyanates.

Table 3: Key Parameters for Optimization of Isothiocyanate Synthesis

| Parameter | Considerations | Potential Impact on Yield and Purity |

| Reagent Stoichiometry | Molar ratios of amine, CS₂, base, and desulfurizing agent | Incomplete reaction, side product formation |

| Temperature | Varies for dithiocarbamate formation and desulfurization steps | Reaction rate, decomposition of products |

| Reaction Time | Monitored by TLC or HPLC | Incomplete conversion, byproduct formation |

| Solvent System | Solubility of reactants and intermediates | Reaction efficiency, ease of workup |

| Purification Method | Column chromatography, recrystallization | Final product purity |

This table outlines the critical parameters that require careful optimization for the successful synthesis of this compound.

Chemical Reactivity and Derivatization of 3 Isothiocyanato 4 Methylbenzoic Acid

Reactivity of the Isothiocyanate Group

The isothiocyanate moiety is characterized by a carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement renders the central carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reactivity of this group is the cornerstone of the derivatization of 3-isothiocyanato-4-methylbenzoic acid.

Nucleophilic addition is the most fundamental reaction of the isothiocyanate group. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon atom of the -N=C=S group, leading to the formation of a tetrahedral intermediate which then typically rearranges to a stable addition product. byjus.com This reactivity allows for the synthesis of a wide array of derivatives.

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted thiourea (B124793) derivatives. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate carbon. Thioureas are versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov The general reaction involves the addition of an amine (R-NH₂) to the isothiocyanate, yielding a thiourea derivative.

Table 1: Examples of N-Substituted Thiourea Derivatives from this compound

| Nucleophilic Amine | Product Name |

| Aniline | 1-(4-carboxy-2-methylphenyl)-3-phenylthiourea |

| Benzylamine | 1-(4-carboxy-2-methylphenyl)-3-benzylthiourea |

| Morpholine | 4-((4-carboxy-2-methylphenyl)carbamothioyl)morpholine |

| Cyclohexylamine | 1-(4-carboxy-2-methylphenyl)-3-cyclohexylthiourea |

This table presents illustrative examples of potential derivatives based on established isothiocyanate reactivity.

Thiosemicarbazides are generated through the reaction of this compound with hydrazine (B178648) or its derivatives. irjmets.com These compounds are significant as they are key precursors for the synthesis of various five- and six-membered heterocyclic rings. researchgate.net The initial nucleophilic addition of a hydrazine molecule to the isothiocyanate yields a thiosemicarbazide (B42300). These thiosemicarbazides can then be reacted with aldehydes or ketones to form the corresponding thiosemicarbazones. nih.gov

Table 2: Synthesis of Thiosemicarbazide and Thiosemicarbazone Derivatives

| Reagent | Intermediate/Product |

| Hydrazine Hydrate | 4-(4-carboxy-2-methylphenyl)thiosemicarbazide |

| Phenylhydrazine | 1-(4-carboxy-2-methylphenyl)-4-phenylthiosemicarbazide |

| Benzaldehyde | 2-benzylidene-4-(4-carboxy-2-methylphenyl)thiosemicarbazide |

| Acetone | 2-isopropylidene-4-(4-carboxy-2-methylphenyl)thiosemicarbazide |

*Reacted with 4-(4-carboxy-2-methylphenyl)thiosemicarbazide

This table provides examples of potential derivatives based on known chemical transformations.

The isothiocyanate group can also be a precursor to thioamides and other sulfur-containing compounds. For instance, reaction with carbanions or other carbon nucleophiles can lead to the formation of thioamides after rearrangement or further reaction steps. The generation of these species often involves more complex reaction pathways but highlights the versatility of the isothiocyanate functional group as a source of both carbon and sulfur atoms in organic synthesis. diva-portal.org

The derivatives formed from the initial nucleophilic addition to this compound, such as thioureas and thiosemicarbazides, often contain functional groups that can participate in subsequent cyclization reactions. These reactions can be either intramolecular (involving cyclization within the same molecule) or intermolecular (involving reaction with another molecule) and are a powerful tool for constructing complex molecular architectures.

A primary application of isothiocyanate chemistry is the synthesis of heterocyclic compounds. rsc.orgresearchgate.net The thiourea and thiosemicarbazide derivatives of this compound are excellent substrates for cyclization reactions to form a variety of heterocyclic rings, such as thiazoles, triazoles, and thiadiazoles. researchgate.net The specific heterocyclic system formed depends on the nature of the initial nucleophile and the conditions used for the cyclization step. For example, thiosemicarbazides can be cyclized under acidic or basic conditions to yield different five-membered heterocycles. nih.gov

Table 3: Examples of Heterocyclic Systems Derived from this compound Derivatives

| Starting Derivative | Cyclization Condition/Reagent | Heterocyclic Product Class |

| 1-Arylthiourea | Oxidative Cyclization (e.g., Br₂) | Benzothiazoles |

| Thiosemicarbazide | Acid-catalyzed cyclization | 1,3,4-Thiadiazoles |

| Thiosemicarbazide | Base-catalyzed cyclization | 1,2,4-Triazoles |

| Thiourea | α-Haloketone | Thiazoles |

This table illustrates potential cyclization pathways for the synthesis of various heterocyclic compounds.

Intramolecular and Intermolecular Cyclization Reactions.

Construction of Spirocyclic Frameworks

The isothiocyanate functional group is a key player in the synthesis of heterocyclic and spirocyclic systems. Spirocycles, which are characterized by two rings connected through a single shared atom, are important structural motifs in many natural products and pharmaceuticals. The construction of such frameworks using this compound can be envisioned through reactions where the isothiocyanate group participates in cyclization cascades.

For instance, in reactions analogous to those involving phenyl isothiocyanate, this molecule could react with suitable substrates in oxidative dearomatization processes to yield spirocyclic compounds. mdpi.com A hypothetical strategy might involve the reaction with a propargyl alcohol derivative. The initial nucleophilic attack on the isothiocyanate carbon would form a thiourea intermediate, which could then undergo a metal-catalyzed cyclization, ultimately forming a spirocyclic framework. The presence of the carboxylic acid group offers a handle for further functionalization or for influencing the reaction's stereochemical outcome.

Table 1: Potential Reaction Pathways to Spirocyclic Frameworks

| Reactant Type | Intermediate | Cyclization Method | Potential Spirocyclic Product |

|---|---|---|---|

| Propargyl Alcohols | Thiourea Derivative | Oxidative Dearomatization | Spiro-oxazolidinone-thiourea |

| Amino-diols | Thiourea-diol | Intramolecular Condensation | Spiro-oxazolidine-thiazolidine |

Reactivity of the Carboxyl Group in the Presence of Isothiocyanate

A significant challenge and opportunity in the chemistry of this compound is the selective reaction of the carboxyl group while leaving the isothiocyanate group intact. This allows for the modification of the acid functionality before utilizing the isothiocyanate for subsequent transformations.

Esterification and Amidation Strategies

The carboxylic acid group can be converted to esters and amides using standard organic synthesis protocols. These transformations are fundamental for creating derivatives with altered solubility, reactivity, and biological activity.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comtruman.edu The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the ester product. masterorganicchemistry.com

Amidation: Amide bond formation typically requires activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents, such as N,N′-dicyclohexylcarbodiimide (DCC), can be used to directly form an amide from the carboxylic acid and an amine under milder conditions. nih.govmdpi.com

Table 2: Selected Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Conditions | Byproduct |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (catalyst) | Reflux | Water |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1. Reflux 2. Room Temperature | 1. SO₂ + HCl 2. HCl |

| Amidation (Direct Coupling) | Amine (R-NH₂), DCC | Room Temperature | Dicyclohexylurea (DCU) |

Salt Formation and pH-Dependent Transformations

As a benzoic acid derivative, this compound is a weak acid. wikipedia.org In the presence of a base, it can be deprotonated to form a carboxylate salt. This transformation is highly dependent on the pH of the solution.

At a pH below its pKa (typically around 4-5 for benzoic acids), the compound exists predominantly in its protonated, carboxylic acid form. This form is generally more soluble in organic solvents. When the pH is raised above the pKa by adding a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid is deprotonated to form the corresponding carboxylate salt (3-isothiocyanato-4-methylbenzoate). guidechem.com These salts are typically water-soluble. This pH-dependent solubility can be exploited for purification purposes, allowing the compound to be separated from non-acidic impurities via acid-base extraction.

Bifunctional Reactivity in Tandem or Sequential Transformations

The dual functionality of this compound makes it an ideal substrate for tandem or sequential reactions, where both the isothiocyanate and carboxyl groups participate to build complex molecules efficiently. In a sequential approach, one group is reacted, and the product is isolated before the second group is transformed.

In a more elegant tandem (or one-pot) approach, a reagent can be introduced that orchestrates a cascade of reactions involving both functional groups. For example, a bifunctional nucleophile like an amino alcohol could first attack the highly electrophilic carbon of the isothiocyanate group to form a hydroxy-substituted thiourea. This intermediate, without being isolated, could then undergo an intramolecular cyclization, where the hydroxyl group attacks the carboxylic acid (or an activated form of it), leading to the formation of a macrocycle or a complex heterocyclic system. Such strategies are highly valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes.

The reactivity of the isothiocyanate group is dominated by the electrophilicity of its central carbon atom. Nucleophiles readily attack this carbon. The general mechanism for the reaction of an isothiocyanate with a nucleophile (e.g., an amine or a thiolate) involves the initial formation of an adduct. nih.govnih.gov This intermediate can then be protonated or undergo further reaction.

For the carboxyl group, the mechanism of Fischer esterification is a well-studied, multi-step process. It begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.com This leads to a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

Elucidation of Reaction Intermediates and Transition States

The progression of a chemical reaction from reactants to products occurs through a high-energy configuration known as the transition state. wikipedia.org While transition states are fleeting and cannot be isolated, their structure and energy determine the rate of the reaction. wikipedia.org Reaction intermediates, conversely, are species that exist for a finite lifetime in a local energy minimum between two transition states. wikipedia.org

In the reaction of the isothiocyanate group with a nucleophile, the initial adduct formed by the attack of the nucleophile on the central carbon is a key reaction intermediate. nih.gov For example, in the reaction with a thiocarboxylate, a key intermediate adduct is formed which then rearranges, losing carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂) to yield the final product. nih.gov

For the Fischer esterification of the carboxyl group, the tetrahedral intermediate is the central, high-energy species. This intermediate is formed after the alcohol attacks the protonated carbonyl group and is poised between the starting materials and the products. masterorganicchemistry.com Understanding the stability of this intermediate and the energies of the transition states leading to and from it is key to optimizing reaction conditions.

Table 3: Key Intermediates and Transition State Concepts

| Reaction | Key Intermediate | Key Concept of Transition State |

|---|---|---|

| Nucleophilic attack on Isothiocyanate | Thiourea/Thiono-carbamate adduct | Involves the approach of the nucleophile to the electrophilic carbon of the N=C=S group. |

| Fischer Esterification | Tetrahedral Intermediate | The highest energy point on the reaction coordinate, involving bond formation and breaking between the alcohol and the protonated carboxylic acid. |

Kinetic Investigations of Derivatization Processes

While specific kinetic studies on the derivatization of this compound are not extensively documented in publicly available literature, the general kinetics of isothiocyanate reactions with nucleophiles, particularly amines, are well-established. The reaction to form thioureas is typically a second-order process, with the rate dependent on the concentrations of both the isothiocyanate and the amine.

Several factors influence the rate of these derivatization reactions:

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the attacking amine. Aliphatic amines, being more basic and having less steric hindrance, generally react faster than aromatic amines.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the transition state, thereby accelerating the reaction.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation.

Steric Hindrance: Bulky substituents on either the isothiocyanate or the amine can sterically hinder the approach of the nucleophile to the electrophilic carbon, leading to a decrease in the reaction rate.

Electronic Effects: The electronic nature of the substituents on the aromatic ring of both the aryl isothiocyanate and the amine can influence the reaction rate. Electron-withdrawing groups on the amine will decrease its nucleophilicity and slow the reaction, while electron-donating groups will have the opposite effect. Conversely, electron-withdrawing groups on the aryl isothiocyanate can increase the electrophilicity of the carbon atom and accelerate the reaction.

The progress of these reactions can be monitored using various analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the characteristic strong, broad isothiocyanate peak (around 2100 cm⁻¹) and the appearance of peaks corresponding to the thiourea product. uobabylon.edu.iq

Table 1: Factors Influencing the Rate of Thiourea Formation

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophilicity of Amine | Increased nucleophilicity leads to a faster reaction. | A more nucleophilic amine can more readily attack the electrophilic carbon of the isothiocyanate. |

| Solvent Polarity | Polar aprotic solvents generally increase the rate. | Stabilization of the charged transition state. |

| Temperature | Higher temperatures result in a faster reaction. | Provides the necessary activation energy for the reaction to proceed. |

| Steric Hindrance | Increased steric hindrance decreases the reaction rate. | Physically obstructs the approach of the nucleophile to the reaction center. |

| Electronic Effects | Electron-donating groups on the amine and electron-withdrawing groups on the isothiocyanate increase the rate. | Enhances the nucleophilicity of the amine and the electrophilicity of the isothiocyanate, respectively. |

Isothiocyanate-Thiourea Tautomerism in Derived Structures

Thiourea derivatives, formed from the reaction of this compound with primary or secondary amines, can exhibit tautomerism. This phenomenon involves the migration of a proton and the shifting of double bonds, resulting in two or more interconvertible isomers. In the case of thiourea derivatives, the primary tautomeric equilibrium exists between the thione form (C=S) and the thiol form (C-SH).

The thione form is generally the more stable and predominant tautomer under normal conditions. However, the position of the equilibrium can be influenced by several factors:

Solvent: Polar solvents can favor the thiol form by stabilizing the polar S-H bond through hydrogen bonding.

Temperature: Changes in temperature can shift the equilibrium, although the effect is often minor.

pH: The acidity or basicity of the medium can significantly impact the tautomeric equilibrium. In basic conditions, deprotonation can occur, favoring the thiolate form, while acidic conditions can lead to protonation.

Substituents: The electronic nature of the substituents on the thiourea nitrogen atoms can influence the relative stability of the tautomers.

The existence of these tautomers can be investigated using spectroscopic methods. For instance, ¹H NMR spectroscopy can be used to detect the presence of both the N-H protons of the thione form and the S-H proton of the thiol form. Infrared spectroscopy can also provide evidence, with the C=S stretch of the thione form and the S-H stretch of the thiol form appearing at characteristic frequencies.

Table 2: Tautomeric Forms of Thiourea Derivatives

| Tautomeric Form | Structural Feature | General Stability |

| Thione | C=S double bond | More stable, predominant form |

| Thiol | S-H single bond and C=N double bond | Less stable, present in equilibrium |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

Organic compounds that serve as foundational units for constructing more intricate molecules are known as synthetic building blocks. cymitquimica.comasischem.com 3-Isothiocyanato-4-methylbenzoic acid is a prime example of such a versatile building block, owing to the distinct reactivity of its two functional groups. benthamscience.com This dual functionality enables its participation in a wide array of chemical transformations, making it a valuable precursor and scaffold in organic synthesis.

The role of this compound as a precursor is centered on its ability to introduce specific structural motifs into a larger, more complex molecule. The isothiocyanate (-NCS) group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is harnessed to build molecules with significant biological or material properties. For instance, the reaction of the isothiocyanate group with primary amines leads to the formation of thiourea (B124793) derivatives, a common structural feature in many pharmacologically active compounds. Similarly, its reaction with hydrazides can be a key step in synthesizing complex molecules containing thiosemicarbazide (B42300) linkages. The carboxylic acid group provides an additional handle for synthetic elaboration, allowing for esterification, amidation, or other transformations to build molecular complexity.

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring and are cornerstones of medicinal chemistry. nih.gov this compound serves as an excellent scaffold for constructing a variety of novel heterocyclic systems. The isothiocyanate group is particularly adept at participating in addition-cyclization reactions. nih.gov For example, reacting it with compounds containing amino and ketone functionalities (β-aminoketones) can lead to the synthesis of 2-thioimidazoles. nih.gov In another pathway, reaction with carboxylic acid hydrazides can yield substituted 3-thio-1,2,4-triazoles. nih.gov In these syntheses, the 4-methylbenzoic acid portion of the molecule remains as a significant substituent on the newly formed heterocyclic ring, influencing the final properties of the compound.

Table 1: Examples of Heterocyclic Systems Derived from Isothiocyanate Scaffolds This table is interactive. Click on the headers to sort.

| Precursor Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| β-Aminoketones | 2-Thioimidazoles | nih.gov |

| Carboxylic Acid Hydrazides | 3-Thio-1,2,4-triazoles | nih.gov |

| Nitriles & Cobaltacyclopentadiene | Pyridines | rsc.org |

| Methyl Isothiocyanate | N-methyltetraphenyl-2-thiopyridone | rsc.org |

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.gov These collections of compounds, known as combinatorial libraries, are then screened for specific biological activities. Isothiocyanates are valuable reagents in the creation of such libraries due to their reliable reactivity. nih.gov

This compound is an ideal building block for this purpose. The core structure, the 4-methylbenzoyl group, can be kept constant while a diverse array of reactants is added to the isothiocyanate functional group. This allows for the rapid, parallel synthesis of a large library of thiourea or heterocyclic derivatives. For example, by reacting this compound with a hundred different amines, a library of one hundred distinct thiourea compounds can be generated efficiently. This approach significantly accelerates the discovery of new molecules with desired properties, particularly in the field of drug discovery. nih.govrsc.org

Design and Synthesis of Functional Organic Materials

Functional organic materials are organic compounds designed to have specific properties, such as electrical conductivity, light emission, or the ability to bind to other molecules, for use in devices like solar cells or sensors. deliuslab.comchemrxiv.org The structural features of this compound make it a promising candidate for designing such materials.

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Carboxylates and isothiocyanates are both effective ligand types. nih.govsfu.ca this compound contains both a carboxylic acid group and an isothiocyanate group, making it a bifunctional ligand capable of binding to metal ions.

The isothiocyanate group is an ambidentate ligand, meaning it can coordinate to a metal center through either its nitrogen or sulfur atom. nih.gov This versatility allows for the formation of different types of linkages. When a ligand can bind to two or more metal centers, it can act as a bridge, leading to the formation of a coordination polymer—an infinite network of metal ions linked by ligands. sfu.canih.govresearchgate.net The carboxylic acid group can also bind to metal ions in various modes. The combination of these two groups in one molecule allows this compound to act as a versatile building block for constructing one-, two-, or three-dimensional coordination polymers with potentially novel electronic or magnetic properties. nih.gov

Table 2: Potential Coordination Properties of this compound This table is interactive. Click on the headers to sort.

| Functional Group | Ligand Type | Potential Binding Atoms | Resulting Structure | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Anionic | Oxygen | Metal-carboxylate complexes | nih.gov |

Supramolecular assemblies are complex, well-defined structures formed by the association of multiple molecules through non-covalent interactions, such as hydrogen bonding and pi-stacking. mdpi.comresearchgate.net The design of these assemblies is a key area of materials science. deliuslab.com

Use in Polymer Chemistry and Functional Coatings

This compound is a bifunctional molecule that holds significant promise in the fields of polymer chemistry and the development of advanced functional coatings. Its unique structure, featuring both a highly reactive isothiocyanate (-N=C=S) group and a versatile carboxylic acid (-COOH) group, allows for a variety of chemical transformations and incorporation strategies into polymeric systems. These dual functionalities enable its use as a monomer for the synthesis of novel polymers, as a cross-linking agent to enhance polymer properties, and as a surface modifier for the creation of functional coatings with tailored characteristics.

The isothiocyanate group is a well-known reactive moiety that readily undergoes addition reactions with nucleophiles such as primary amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. mdpi.comnih.gov This reactivity is central to its application in polymer science, providing a straightforward method for grafting molecules onto polymer backbones or for creating cross-linked networks. mdpi.com On the other hand, the carboxylic acid group offers multiple possibilities for incorporation into polymers. It can participate in condensation polymerizations to form polyesters and polyamides or can be left as a pendant group to impart specific functionalities, such as improved adhesion, pH-responsiveness, and hydrophilicity, to the polymer. numberanalytics.compatsnap.comacs.org

In polymer synthesis, this compound can be utilized in several ways. One approach is to use it as a comonomer in polymerization reactions. For instance, the carboxylic acid group can be employed in step-growth polymerization with diols or diamines to create polyesters or polyamides, respectively. The isothiocyanate group would then be available along the polymer chain for subsequent post-polymerization modifications. This allows for the synthesis of functional polymers where specific molecules, such as biomolecules or fluorescent dyes, can be attached to the polymer backbone via the reactive isothiocyanate group.

Another strategy involves the initial polymerization of other monomers to form a polymer backbone, which is then functionalized with this compound. This can be achieved by creating a polymer with reactive sites that can couple with the carboxylic acid group of the isothiocyanate-containing molecule. The pendant isothiocyanate groups can then be used to cross-link the polymer chains, leading to materials with enhanced thermal and mechanical stability.

The versatility of this compound in polymerization is highlighted in the following table, which outlines potential polymerization strategies and the resulting polymer characteristics.

| Polymerization Strategy | Role of this compound | Resulting Polymer Type | Key Features of the Resulting Polymer |

| Step-Growth Copolymerization | Comonomer | Functional Polyester or Polyamide | Pendant isothiocyanate groups for post-polymerization modification. |

| Post-Polymerization Modification | Functionalizing Agent | Graft Copolymer | Introduction of isothiocyanate and carboxylic acid functionalities onto an existing polymer backbone. |

| Cross-linking | Cross-linking Agent | Cross-linked Thermoset | Enhanced mechanical strength and thermal stability due to the formation of thiourea cross-links. |

The properties of this compound make it an excellent candidate for the formulation of functional coatings. The carboxylic acid group is known to promote adhesion to a variety of substrates, including metals and ceramics, through hydrogen bonding and the formation of metal-carboxylate interactions. numberanalytics.com This can lead to more durable and robust coatings.

Furthermore, the isothiocyanate group provides a reactive handle for surface functionalization. A surface coated with a polymer containing this group can be readily modified by exposing it to solutions containing primary amines. This allows for the covalent attachment of a wide range of molecules, enabling the creation of surfaces with specific properties, such as biocompatibility, antimicrobial activity, or sensing capabilities. For example, grafting polyethylene (B3416737) glycol (PEG) chains via the isothiocyanate group could lead to surfaces that resist protein adsorption, which is crucial for biomedical implants.

The potential applications in functional coatings are summarized in the table below, detailing the role of each functional group and the resulting coating properties.

| Functional Group | Role in the Coating | Resulting Coating Property | Potential Application |

| Carboxylic Acid (-COOH) | Adhesion Promoter | Enhanced adhesion to various substrates. numberanalytics.compatsnap.com | Protective coatings for metals, electronics, and medical devices. |

| Isothiocyanate (-N=C=S) | Reactive Site for Surface Functionalization | Covalent immobilization of biomolecules, antifouling agents, or sensors. nih.gov | Biocompatible coatings for implants, antimicrobial surfaces, and chemical sensors. |

| Both Groups | Formation of a Cross-linked Network | Increased durability, chemical resistance, and thermal stability. | High-performance coatings for demanding environments. |

Molecular Interactions and Recognition Studies

Investigation of Covalent Adduct Formation with Nucleophilic Targets

The isothiocyanate (-N=C=S) group is a potent electrophile, making 3-Isothiocyanato-4-methylbenzoic acid highly reactive toward nucleophilic residues in biomolecules, particularly proteins. This reactivity is the basis for the formation of stable covalent adducts. The primary nucleophilic targets are the side chains of specific amino acids.

The most significant reactions involve:

Thiols: The sulfhydryl group (-SH) of cysteine residues is a primary target for isothiocyanates. nih.govnih.gov The reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate (B8719985) linkage. researchgate.net This is often the most rapid and predominant reaction under physiological conditions. nih.govnih.gov The tripeptide glutathione (B108866) (GSH), which is abundant in cells and contains a cysteine residue, readily reacts with isothiocyanates. nih.govnih.gov

Amines: The primary ε-amino group (-NH2) of lysine (B10760008) residues can also be targeted. This reaction leads to the formation of a thiourea (B124793) adduct. researchgate.netresearchgate.net While generally slower than the reaction with thiols, it is an important mechanism for covalent modification. researchgate.net The N-terminal α-amino group of a protein can also serve as a nucleophilic target. nih.gov

The pH of the microenvironment can influence the selectivity of the reaction. Thiol groups are more reactive at a pH between 6 and 8, while the reaction with amine groups is favored under more alkaline conditions (pH 9-11). researchgate.net The formation of these covalent bonds can irreversibly alter the structure and function of the target protein, a mechanism that is key to the biological activity of many isothiocyanates. nih.govle.ac.uk

| Nucleophilic Target | Functional Group | Resulting Adduct | Type of Linkage |

|---|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Dithiocarbamate | -NH-C(S)-S- |

| Lysine | ε-Amino (-NH₂) | Thiourea | -NH-C(S)-NH- |

| Protein N-terminus | α-Amino (-NH₂) | Thiourea | -NH-C(S)-NH- |

Non-Covalent Interactions and Intermolecular Forces

Before covalent modification can occur, initial recognition and binding between this compound and its target are governed by non-covalent interactions. wikipedia.org These forces position the molecule correctly within a binding site to facilitate the subsequent covalent reaction. The structural features of the compound allow for a variety of such interactions.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It can form robust hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine. wikipedia.org

Ionic Interactions: At physiological pH, the carboxylic acid group will be deprotonated to a carboxylate (-COO⁻), enabling strong electrostatic or ionic interactions (salt bridges) with positively charged lysine or arginine residues.

π-Effects: The benzene (B151609) ring can engage in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan. wikipedia.org Furthermore, cation-π interactions are possible between the electron-rich π-system of the ring and cationic residues like lysine or arginine. wikipedia.org

Van der Waals Forces: The methyl group and the aromatic ring contribute to hydrophobic and van der Waals interactions, which are crucial for binding within non-polar pockets of a protein. wikipedia.org

| Molecular Moiety | Type of Interaction | Potential Protein Partner Residues |

|---|---|---|

| Carboxylic Acid / Carboxylate | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Aromatic Ring | π-π Stacking, Cation-π, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Methyl Group | Hydrophobic, Van der Waals | Alanine, Valine, Leucine, Isoleucine |

| Isothiocyanate Group | Dipole-Dipole, Hydrogen Bond Acceptor | Polar residues |

Design and Application in Chemical Probes for Molecular Targets

The dual functionality of this compound—a reactive "warhead" (the isothiocyanate) and a modifiable scaffold (the benzoic acid)—makes it a candidate for the design of chemical probes. Such probes are valuable tools for identifying and studying the function of molecular targets in complex biological systems. The general design involves linking the core structure to a reporter tag, such as a fluorescent dye or a biotin (B1667282) affinity label.

By chemically modifying the carboxylic acid group, this compound can be conjugated to fluorescent or chromogenic molecules. The resulting probe would retain the isothiocyanate group to covalently bind to its target. Upon binding, the target protein becomes labeled with the reporter tag, allowing for its detection and visualization. For example, coupling with a fluorophore like fluorescein (B123965) or rhodamine would create a fluorescent probe. The isothiocyanate group is a well-established functional group for creating such probes, with fluorescein isothiocyanate (FITC) being a classic example. nih.gov The probe's fluorescence could be used in techniques like fluorescence microscopy or flow cytometry to study the localization and quantity of the target protein. Similarly, attachment of a chromogenic moiety would allow for colorimetric detection. nih.gov

Photoaffinity labeling (PAL) is a powerful technique to identify ligand-binding proteins. nih.gov A PAL probe based on this compound would require the incorporation of a photo-activatable group, such as a diazirine or a benzophenone. nih.govresearchgate.net This photoreactive group remains inert in the dark but, upon irradiation with UV light, generates a highly reactive intermediate (a carbene or nitrene) that forms a covalent bond with nearby molecules, including the target protein. researchgate.netrsc.org

A potential strategy would be to synthesize a derivative where a diazirine-containing moiety is attached to the benzoic acid core. This probe would first bind to its target non-covalently. UV activation would then trigger indiscriminate covalent bond formation within the binding site, trapping the ligand-protein complex. The isothiocyanate group could either be part of the recognition element or serve as a secondary reactive handle.

Structural Basis of Ligand-Target Recognition

Understanding the structural basis of how this compound recognizes its target is crucial for rational drug design and probe development. While specific crystallographic data for this compound complexed with a target are not publicly available, its binding mode can be predicted using computational modeling and inferred from studies of similar molecules. nih.govnih.gov

A hypothetical binding scenario would involve the molecule entering a protein's active or allosteric site. The initial docking would be stabilized by the non-covalent interactions outlined in section 5.2. For instance, the carboxylate could form a key salt bridge with a conserved arginine residue, while the methyl-substituted aromatic ring fits into a hydrophobic pocket. This specific orientation would place the electrophilic carbon of the isothiocyanate group in close proximity to a nucleophilic cysteine or lysine residue. This proximity, coupled with the correct orbital alignment, would dramatically increase the rate of the covalent reaction, leading to irreversible binding and target modification. Techniques like X-ray crystallography or cryo-electron microscopy would be required to experimentally validate such a binding model. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy levels, which in turn govern the molecule's stability, reactivity, and spectroscopic properties. For 3-Isothiocyanato-4-methylbenzoic acid, such studies reveal how the interplay between the aromatic ring, the electron-withdrawing carboxylic acid group, the electron-donating methyl group, and the highly reactive isothiocyanate group defines its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comucsb.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, governing the molecule's electrophilic or acidic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, an FMO analysis would likely show that the HOMO is distributed across the π-system of the benzene (B151609) ring and potentially the lone pairs on the sulfur and oxygen atoms. The LUMO is expected to be localized significantly on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) and the carbonyl carbon of the carboxylic acid group. mdpi.com This distribution makes the isothiocyanate carbon a primary site for nucleophilic attack, a characteristic reaction for this functional group. mdpi.com

| Orbital | Description | Predicted Primary Atomic Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Benzene Ring (π-system), S and O atoms | Determines nucleophilicity; site of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Isothiocyanate Carbon (C of NCS), Carboxylic Carbon (C of COOH) | Determines electrophilicity; primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Entire Molecule | Indicates chemical stability and overall reactivity. |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. ucla.eduwuxiapptec.com It illustrates the net electrostatic effect of the molecule's nuclei and electrons, highlighting regions of positive and negative potential. wuxiapptec.com Regions with negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles, while regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. ucla.eduwuxiapptec.com

In this compound, an ESP map would reveal distinct regions of charge polarization:

Negative Potential: The highest electron density is expected around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the isothiocyanate group. These areas are the most likely sites for interaction with positive charges or hydrogen bond donors.

Positive Potential: A significant region of positive potential is anticipated around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. wuxiapptec.com The carbon atom of the isothiocyanate group would also exhibit a positive character, confirming its electrophilicity. mdpi.com

| Molecular Region | Predicted Electrostatic Potential | Chemical Characteristic |

|---|---|---|

| Carboxylic Acid Oxygens (-COOH) | Strongly Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Isothiocyanate N and S atoms (-NCS) | Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Carboxylic Acid Hydrogen (-COOH) | Strongly Positive | Acidic / Hydrogen Bond Donor |

| Isothiocyanate Carbon (-NCS) | Positive | Electrophilic Center |

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry allows for the detailed exploration of chemical reaction pathways. youtube.com By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface (PES) or "energy landscape" can be mapped out. youtube.comresearchgate.net This map reveals the most probable route a reaction will follow (the minimum energy path) and the energy barrier (activation energy) that must be overcome. youtube.com

For this compound, this methodology could be applied to predict the mechanism of its characteristic reactions, such as the addition of a nucleophile (e.g., an amine or thiol) to the isothiocyanate group. researchgate.netchemrxiv.org The calculations would identify the transition state structure for the nucleophilic attack on the central carbon atom of the -N=C=S group. The energy landscape would provide the activation energy for this step, allowing for the prediction of reaction rates. acs.orgnih.gov Such studies are crucial for understanding its biological activity, where it might react with nucleophilic residues in proteins. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucl.ac.uknih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent effects, and molecular interactions. ucl.ac.uknih.gov

For a molecule like this compound, MD simulations can be employed to:

Analyze Conformational Preferences: Investigate the rotation around the single bonds, particularly the bond connecting the carboxylic acid group to the benzene ring and the bond connecting the isothiocyanate group. This analysis reveals the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, water, or an organic solvent). wustl.edu

Study Solvation: Simulate how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and reactivity. For instance, polar solvents would form strong hydrogen bonds with the carboxylic acid group. acs.org

Probe Reactivity: By simulating the molecule in the presence of a reactant, MD can provide a dynamic picture of the approach and interaction leading up to a chemical reaction, complementing the static picture from energy landscape mapping.

Prediction of Structure-Reactivity Relationships

Structure-Reactivity Relationships (SRRs) aim to correlate a molecule's chemical structure with its reactivity. nih.gov Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) by calculating various molecular descriptors. wur.nl For this compound, computational studies can predict how modifications to its structure would affect its reactivity.

For example, introducing different substituent groups onto the benzene ring would alter the electronic properties of the entire molecule. rsc.org

Electron-Withdrawing Groups (e.g., -NO₂): Adding a nitro group would decrease the electron density on the ring, lower the energy of the LUMO, and increase the positive electrostatic potential on the isothiocyanate carbon. This would make the molecule a stronger electrophile and more reactive towards nucleophiles.

Electron-Donating Groups (e.g., -NH₂): Adding an amino group would increase the electron density on the ring and raise the energy of the HOMO, potentially making the ring more susceptible to electrophilic substitution while slightly decreasing the electrophilicity of the isothiocyanate carbon.

| Derivative | Substituent Effect | Predicted Impact on LUMO Energy | Predicted Reactivity at Isothiocyanate Carbon |

|---|---|---|---|

| 3-Isothiocyanato-4-methyl-5-nitrobenzoic acid | Strongly Electron-Withdrawing (-NO₂) | Lowered | Increased |

| This compound | (Reference) | Reference | Reference |

| 3-Isothiocyanato-4-methyl-5-aminobenzoic acid | Strongly Electron-Donating (-NH₂) | Raised | Decreased |

Computational Design of Novel Derivatives

Building upon the principles of SRRs, computational chemistry serves as a powerful tool for the in silico design of novel derivatives with tailored properties. nih.gov By starting with the scaffold of this compound, researchers can computationally generate a virtual library of new compounds by adding various functional groups at different positions.

These virtual libraries can then be screened for desired properties using the computational methods described above. For instance, if the goal is to design a derivative that reacts more selectively with a specific biological target, one could:

Generate a library of derivatives with diverse electronic and steric properties.

Calculate key descriptors for each derivative, such as the HOMO-LUMO gap, the electrostatic potential at the isothiocyanate carbon, and conformational flexibility.

Use molecular docking simulations to predict the binding affinity and orientation of each derivative within the active site of a target protein.

Prioritize the most promising candidates for chemical synthesis and experimental testing.

This rational, computation-driven approach significantly reduces the time and cost associated with traditional trial-and-error discovery methods, enabling the efficient development of new molecules for applications in medicine and materials science. nih.govchemrxiv.org

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 3-Isothiocyanato-4-methylbenzoic acid, offering non-destructive methods to probe its molecular structure and electronic properties.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent and diagnostic peak is the strong, broad absorption band for the isothiocyanate (-N=C=S) group, which typically appears in the 2000-2200 cm⁻¹ region. nist.gov

The carboxylic acid moiety gives rise to two distinct and characteristic vibrations. A very broad O-H stretching band is observed from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com Additionally, a strong and sharp C=O (carbonyl) stretching vibration is expected in the range of 1680-1710 cm⁻¹, consistent with an aromatic carboxylic acid where the carbonyl group is conjugated with the benzene (B151609) ring. spectroscopyonline.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~2500-3300 | Carboxylic Acid (-OH) | O-H Stretch | Broad, Strong |

| ~2850-3100 | Aromatic/Alkyl (C-H) | C-H Stretch | Medium |

| ~2000-2200 | Isothiocyanate (-N=C=S) | Asymmetric Stretch | Strong, Broad |

| ~1680-1710 | Carboxylic Acid (C=O) | C=O Stretch | Strong |

| ~1400-1600 | Aromatic Ring | C=C Stretch | Medium, Multiple Peaks |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule.

¹H-NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the three aromatic protons, and the methyl group protons. The carboxylic acid proton (-COOH) is typically highly deshielded, appearing as a broad singlet far downfield, often above 10 ppm. docbrown.info The methyl group (-CH₃) protons would appear as a sharp singlet, likely in the range of 2.2-2.5 ppm. mit.edu

The three aromatic protons are non-equivalent and would exhibit a complex splitting pattern. Based on the substituent effects of the electron-withdrawing carboxylic acid and isothiocyanate groups and the electron-donating methyl group, their predicted chemical shifts would be in the aromatic region (7.0-8.5 ppm). docbrown.infomit.edu Specifically, the proton at position 2 (ortho to the carboxyl group) would be the most deshielded, followed by the proton at position 5 (meta to the carboxyl group), and the proton at position 6.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The spectrum for this compound would show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. rsc.org The carbon of the isothiocyanate group is also found downfield, typically in the 130-140 ppm range. The six aromatic carbons would have distinct chemical shifts between 120-150 ppm, with their exact positions influenced by the attached functional groups. The methyl carbon is the most shielded, appearing upfield around 20 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H-NMR | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | Broad Singlet | 1H |

| Aromatic H | ~7.0-8.5 | Multiplets | 3H |

| -CH₃ | ~2.2-2.5 | Singlet | 3H |

| ¹³C-NMR | Predicted δ (ppm) | ||

| -C OOH | ~165-175 | ||

| -N=C =S | ~130-140 | ||

| Aromatic C | ~120-150 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₉H₇NO₂S), the molecular weight is 193.22 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 193. nih.gov

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, mass = 17) to give an [M-17]⁺ ion and the loss of the entire carboxyl group (-COOH, mass = 45) to yield an [M-45]⁺ ion. docbrown.info Therefore, prominent peaks at m/z 176 and m/z 148 would be expected. The fragmentation of the isothiocyanate group can also occur, contributing to the complexity of the spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Predicted Origin |

|---|---|---|

| 193 | [M]⁺ | Molecular Ion |

| 176 | [M-OH]⁺ | Loss of hydroxyl radical from COOH |

| 148 | [M-COOH]⁺ | Loss of carboxyl radical |

| 104 | [C₇H₄S]⁺ | Further fragmentation |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions of the benzene ring. The presence of the carboxylic acid, isothiocyanate, and methyl groups as substituents on the ring modifies the absorption maxima (λ_max) and their intensities. Typically, substituted benzoic acids show two main absorption bands, and the presence of the additional chromophoric isothiocyanate group would be expected to shift these bands and potentially introduce new ones.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying the compound.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable chromatographic technique for the analysis of non-volatile compounds like this compound. mdpi.com A reversed-phase HPLC method is typically employed for isothiocyanates. researchgate.netnih.gov

This method would utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water (often acidified with formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. This HPLC method can be used to determine the purity of a sample by measuring the relative area of the main peak and to quantify the compound by comparing its peak area to that of a calibrated standard. mostwiedzy.pl The analytical determination of isothiocyanates can sometimes present challenges due to their potential for instability or precipitation in the chromatographic system. mdpi.comresearchgate.net

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. For the analysis of isothiocyanates, GC, often coupled with a Flame Ionization Detector (FID), is a well-established method. mdpi.com The technique is particularly suitable for quantitative analysis of compounds that can be vaporized without undergoing decomposition. nih.gov However, a significant consideration for the analysis of isothiocyanates is their potential thermolability. mdpi.com Some isothiocyanates can undergo thermal degradation under the high-temperature conditions typically used in GC inlets, which may necessitate careful method development and optimization. mdpi.com

A typical GC method for an aromatic isothiocyanate would involve:

Column: A capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Rtx-5ms), is commonly used for its versatility and thermal stability. nih.govrsc.org

Carrier Gas: Helium is a standard carrier gas, used at a constant flow rate to ensure reproducible retention times. nih.gov

Temperature Program: A programmed temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to effectively separate compounds with different boiling points. nih.gov

Injector: Split/splitless injection is common, though conditions must be optimized to prevent thermal degradation of the analyte. mdpi.com

Detector: An FID provides excellent sensitivity for quantitative analysis. mdpi.com

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an indispensable tool for both qualitative and quantitative analysis. GC-MS separates the components of a mixture, and the mass spectrometer then ionizes them, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for the unambiguous identification of this compound by comparing its mass spectrum to spectral libraries (e.g., NIST). nih.govphytojournal.com The technique is widely applied for identifying chemical constituents in various complex mixtures, including plant extracts and essential oils. phytojournal.comyu.edu.jo

Table 1: Representative GC and GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID or Mass Spectrometer | Separation and detection/identification of volatile compounds. |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of analytes. |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | A versatile, mid-polarity phase suitable for a wide range of compounds. |

| Carrier Gas | Helium (99.999%) | Inert gas to carry the sample through the column. |

| Flow Rate | ~1.0 mL/min | Optimized for separation efficiency and analysis time. |

| Injector Temp. | 240-250 °C | To ensure rapid vaporization of the sample. Must be optimized to avoid analyte degradation. |

| Oven Program | Temperature gradient (e.g., 80 °C held for 5 min, ramp to 220 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Detector (GC) | Flame Ionization Detector (FID) | Sensitive, universal detector for organic compounds. |

| Detector (GC-MS) | Mass Spectrometer (e.g., operating at 70 eV) | Provides mass-to-charge ratio data for structural identification. phytojournal.com |

Ultra-Performance Liquid Chromatography (UPLC)

Due to the potential for thermal degradation of isothiocyanates in GC systems, liquid chromatography methods are often preferred for their analysis. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering higher resolution, increased sensitivity, and substantially faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling the resulting higher backpressures.

For the analysis of this compound, a Reverse-Phase UPLC (RP-UPLC) method would be highly suitable.

Column: A C18 or similar non-polar stationary phase is typically used for the separation of moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol is common. The gradient is adjusted to provide optimal separation from impurities or related compounds.

Detector: A Photodiode Array (PDA) or UV-Vis detector is highly effective, as the aromatic ring and isothiocyanate group in the molecule are chromophores that absorb UV light. Detection would likely be performed at a wavelength around 254 nm. rsc.org

Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) and methanol, and filtered before injection. rsc.org

UPLC is an accurate and reproducible method for quantifying isothiocyanates and can be validated according to ICH guidelines for precision, accuracy, and linearity. nih.gov This makes it an ideal technique for quality control and purity assessment of this compound.

Table 2: Typical UPLC Parameters for Aromatic Acid/Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Ultra-Performance Liquid Chromatograph | High-resolution separation with high throughput. |

| Column | UPLC BEH C18 (or similar), <2 µm particle size | High-efficiency separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting analytes. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle columns and high pressure. |

| Gradient | Programmed gradient from low %B to high %B | Ensures elution of compounds with a wide range of polarities. |

| Column Temp. | 25 - 40 °C | Controls retention time reproducibility and viscosity. |

| Detector | Photodiode Array (PDA) or UV-Vis Detector | Detects and quantifies UV-absorbing compounds. |

| Wavelength | ~254 nm | Wavelength of maximum absorbance for the aromatic system. |

Advanced Structural Determination Methods (e.g., X-ray Crystallography for Derivatives)